奥尼普雷辛
描述
Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .
Synthesis Analysis
Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .Molecular Structure Analysis
The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .科学研究应用
Open Myomectomy
- Scientific Field : Surgical Medicine
- Application Summary : Ornipressin is used as an adjunct haemostat during open myomectomy, a surgical technique for the removal of uterine fibroids .
- Methods of Application : In the experimental setup, patients received 1 g of tranexamic acid diluted to 50 ml of saline administered at 100 ml per hour at cutting time. Both groups had five international units ornipressin diluted in 60 ml of saline administered during surgery .
- Results : There was no significant difference in blood loss between the groups with a median blood loss in the ornipressin and ornipressin plus tranexamic acid arms of 398 ml and 251 ml respectively .
Septic Shock
- Scientific Field : Critical Care Medicine
- Application Summary : Ornipressin is used in the management of septic shock, a severe condition resulting from infection .
- Methods of Application : The Surviving Sepsis Campaign guidelines recommend vasopressin as a second-line vasopressor, added to norepinephrine .
- Results : The use of vasopressin in septic shock is suggested in cases where the use of noradrenaline is not achieving the target Mean Arterial Pressure (MAP), or as a noradrenaline sparing agent when noradrenaline doses are high .
SARS-CoV-2 Treatment
- Scientific Field : Virology
- Application Summary : Ornipressin, along with lypressin and terlipressin, has potential applications in the treatment of SARS-CoV-2 .
- Results : The results of the application of Ornipressin in SARS-CoV-2 treatment are not specified in the available data .
Rhinosurgery
- Scientific Field : Otorhinolaryngology
- Application Summary : Ornipressin is used as a vasoconstrictor in rhinosurgery, a surgical procedure performed on the nose .
- Methods of Application : In the experimental setup, patients undergoing rhinosurgery under two types of general anesthesia received intradermal injections of five different concentrations of ornipressin (10^-4 - 10^0 u.m^-1 in 0.9% saline) and plain 0.9% saline as a control .
- Results : Ornipressin was effective at 10^-4 u.m^-1 and had its largest constrictor effect at concentrations of 10^-2 and 10^-1 u.m^-1. Larger concentrations were less effective in reducing capillary flux .
Hepatorenal Syndrome
- Scientific Field : Nephrology
- Application Summary : Ornipressin is used in the treatment of hepatorenal syndrome, a serious complication of advanced liver disease defined by kidney dysfunction associated with complex changes in the splanchnic circulation resulting in vasoconstriction and renal hypoperfusion .
- Results : Ornipressin, a nonselective agonist of V1 vasopressin receptors, reverses hepatorenal syndrome, possibly by reversing the extreme splanchnic arterial vasodilation that occurs in these patients, effectively increasing arterial blood volume .
Diabetes Insipidus
- Scientific Field : Endocrinology
- Application Summary : Ornipressin has potential applications in the treatment of diabetes insipidus, a rare condition that causes excessive production of very diluted urine and, as a result, intense thirst .
- Results : The results of the application of Ornipressin in diabetes insipidus treatment are not specified in the available data .
Rhinosurgery
- Scientific Field : Otorhinolaryngology
- Application Summary : Ornipressin is used as a vasoconstrictor in rhinosurgery, a surgical procedure performed on the nose .
- Methods of Application : In the experimental setup, patients undergoing rhinosurgery under two types of general anesthesia received intradermal injections of five different concentrations of ornipressin (10^-4 - 10^0 u.m^-1 in 0.9% saline) and plain 0.9% saline as a control .
- Results : Ornipressin was effective at 10^-4 u.m^-1 and had its largest constrictor effect at concentrations of 10^-2 and 10^-1 u.m^-1. Larger concentrations were less effective in reducing capillary flux .
Varicose Bleeding
- Scientific Field : Vascular Medicine
- Application Summary : Ornipressin has potential applications in the treatment of varicose bleeding, a condition where weakened, swollen veins can bleed profusely .
- Results : The results of the application of Ornipressin in varicose bleeding treatment are not specified in the available data .
Renal Agent
未来方向
Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.
属性
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMIGOEDGHVLE-LGYYRGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N13O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021593 | |
Record name | Ornipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ornipressin | |
CAS RN |
3397-23-7 | |
Record name | Ornipressin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornipressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ornipressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNIPRESSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。